molecular formula C26H30N2O3S B4230614 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide

Cat. No.: B4230614
M. Wt: 450.6 g/mol
InChI Key: LZDJMQIDYMJTBV-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide is a complex organic compound that features a piperidine ring, a benzyl group, and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide typically involves multiple stepsThe naphthalenesulfonamide moiety is then attached through a series of reactions involving sulfonation and amidation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and as an analgesic.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. It may bind to opioid receptors, similar to other piperidine derivatives, leading to analgesic effects. The pathways involved include modulation of neurotransmitter release and inhibition of pain signals .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-2-28(32(30,31)25-13-12-23-10-6-7-11-24(23)19-25)20-26(29)27-16-14-22(15-17-27)18-21-8-4-3-5-9-21/h3-13,19,22H,2,14-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDJMQIDYMJTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
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N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
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N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
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N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
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N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide
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N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide

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